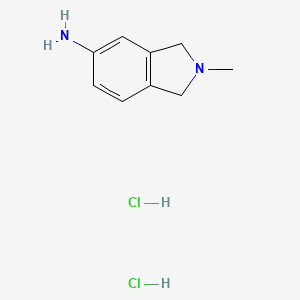

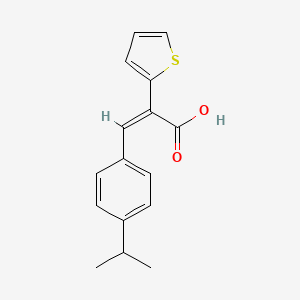

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several different functional groups and heterocyclic rings, including furan, thiophene, isoxazole, and sulfonamide . These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and heterocyclic rings . The presence of the isoxazole ring could potentially introduce some rigidity into the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and heterocyclic rings . For instance, the furan and thiophene rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like sulfonamide could impact its solubility in different solvents .Scientific Research Applications

Synthesis and Biological Evaluation

Antibacterial, Antiurease, and Antioxidant Activities : A study demonstrated the synthesis of 1,2,4-Triazole Schiff Base and Amine Derivatives, showcasing significant antiurease and antioxidant activities. These compounds were synthesized from acylhydrazone derivatives, a process potentially analogous to modifications of the query compound, highlighting its utility in generating bioactive molecules (Sokmen et al., 2014).

Photooxygenation and Regiocontrolled Synthesis : Research on 2-thiophenyl-substituted furans, similar in structure to the query compound, led to the regiocontrolled synthesis of γ-hydroxybutenolides via photooxygenation. This process underscores the potential of the query compound in synthetic organic chemistry for constructing complex molecular frameworks (Kotzabasaki et al., 2016).

Docking Studies and Drug Design : A study involving the docking of furan derivatives against various enzymes related to the inflammatory pathway showcased the potential of furan-containing compounds in the development of anti-inflammatory and antithrombotic drugs. This implies that the query compound could be a valuable scaffold in medicinal chemistry (Sekhar et al., 2009).

Material Science and Photovoltaic Applications

- Dye-Sensitized Solar Cells (DSSCs) : Phenothiazine derivatives with furan linkers, similar in motif to the query compound, were synthesized and utilized in DSSCs. The study found that furan-linked derivatives significantly improved solar energy-to-electricity conversion efficiency, suggesting the potential application of the query compound in renewable energy technologies (Kim et al., 2011).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S2/c1-10-14(11(2)22-17-10)24(19,20)16-9-15(18,12-5-3-7-21-12)13-6-4-8-23-13/h3-8,16,18H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYOXWKKNICSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2616579.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2616581.png)

![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine](/img/structure/B2616582.png)

![3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2616583.png)

![(E)-N-[(3-Cyanophenyl)methyl]-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]but-2-enamide](/img/structure/B2616584.png)

![4-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2616588.png)

![3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2616594.png)